2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogen gas with a palladium or platinum catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of tetrahydroquinoline derivatives
Substitution: Formation of substituted acetamide derivatives
Scientific Research Applications
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Use in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(methyl)phenyl]acetamide
- 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(ethyl)phenyl]acetamide
Uniqueness
2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the specific substitution pattern on the quinoline core and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinoline core and subsequent modifications to introduce the methoxy and acetamide groups. The following general synthetic route can be outlined:
- Formation of Quinoline Derivative : Utilizing methods such as Pfitzinger reaction or Suzuki-Miyaura cross-coupling to introduce substituents at the 2 and 4 positions of the quinoline ring.
- Amide Coupling : The introduction of the acetamide moiety is achieved through coupling reactions with appropriate amines.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antiviral Activity
Recent studies have indicated that quinoline derivatives exhibit significant antiviral properties. For instance, a study highlighted that certain quinoline analogs demonstrated potent activity against Enterovirus D68 (EV-D68), a virus associated with respiratory illnesses. These compounds were shown to inhibit viral replication effectively, suggesting that similar derivatives may possess comparable antiviral effects due to their structural similarities .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. Research has demonstrated that N-phenyl derivatives of acetamides exhibit anticonvulsant activity in animal models. These studies typically employ the maximal electroshock (MES) test to evaluate efficacy, revealing that specific structural modifications can enhance activity. For example, compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, indicating a relationship between molecular structure and biological activity .
Case Study 1: Antiviral Efficacy
A series of quinoline derivatives were tested for their ability to inhibit EV-D68. The results indicated that modifications at the 2-position significantly influenced antiviral efficacy. Compounds with bulky substituents showed enhanced activity compared to simpler analogs, suggesting that steric factors play a critical role in binding affinity to viral targets .
Case Study 2: Anticonvulsant Properties
In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that specific substitutions led to increased protection against seizures in MES tests. Compounds exhibiting higher logP values were particularly effective at later time points post-administration, highlighting the importance of lipophilicity in central nervous system penetration and therapeutic action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
Methoxy group at 4-position | Enhances solubility and bioavailability |
Propan-2-yl group | Increases lipophilicity and CNS penetration |
Quinoline core | Essential for antiviral and anticonvulsant properties |
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-18(2)19-8-12-21(13-9-19)28-27(30)17-32-26-16-25(20-10-14-22(31-3)15-11-20)29-24-7-5-4-6-23(24)26/h4-16,18H,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRLOAURYXORKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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